3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, featuring an amino group and a hydroxyl group on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 3-nitro-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include a solvent such as ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:
3-Nitro-1,2,3,4-tetrahydronaphthalen-2-ol+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-amino-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 3-amino-1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but with the amino group at a different position.
1,2,3,4-Tetrahydronaphthalen-2-amine: Another derivative with a similar backbone but different functional groups.
Uniqueness
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10,12H,5-6,11H2 |
InChI Key |
DZFUCWJCVNOGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)N |
Origin of Product |
United States |
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